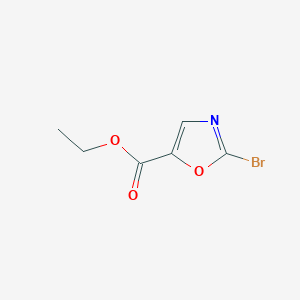

Ethyl 2-bromooxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKDUOPMKESLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653325 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-22-9 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromooxazole 5 Carboxylate and Analogous Brominated Oxazoles

Classical Approaches to Oxazole (B20620) Ring Formation and Halogenation

The initial formation of the oxazole ring system is a critical step, with several classical methods available to chemists. These methods form the foundation for creating the necessary precursors to brominated oxazole esters.

Dehydrative Cyclization of Acyclic Precursors

One of the most fundamental routes to the oxazole nucleus is the Robinson-Gabriel synthesis, which involves the dehydrative cyclization of 2-acylaminoketones. umt.eduresearchgate.net In this reaction, an acylamino keto moiety is protonated, which facilitates cyclization. Subsequent dehydration, often promoted by agents such as polyphosphoric acid, yields the 2,5-disubstituted oxazole. researchgate.net While early methods using mineral acids like H₂SO₄ or reagents like PCl₅ resulted in low yields, the use of polyphosphoric acid has been shown to increase yields to a more viable 50-60%. umt.eduresearchgate.net

More recent methodologies have explored the dehydrative cyclization of N-(2-hydroxyethyl)amides. For instance, triflic acid (TfOH) has been reported as an effective promoter for this transformation, producing 2-oxazolines which can be further oxidized to oxazoles. rsc.org This approach is notable for generating water as the only byproduct. rsc.org Similarly, molybdenum oxides have been identified as effective catalysts for the dehydrative cyclization leading to oxazolines and, subsequently, oxazoles. umt.edu

Van Leusen Oxazole Synthesis and Derivatives

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful one-pot reaction for producing oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netresearchgate.net This method is particularly useful for generating 5-substituted oxazoles. acs.org The mechanism begins with the base-induced deprotonation of TosMIC, creating a nucleophilic carbanion. acs.org This anion attacks the aldehyde carbonyl group, leading to an intermediate that undergoes a 5-endo-dig cyclization to form an oxazoline. The final step involves the elimination of the tosyl group (as p-toluenesulfinic acid, TosH) to yield the aromatic oxazole ring.

The versatility of the Van Leusen synthesis has been expanded through various modifications. Research has demonstrated its successful application in ionic liquids and its combination with subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netacs.org Furthermore, solid-phase adaptations using polystyrene-based TosMIC resins have been developed, facilitating easier product purification. researchgate.netacs.org

Bredereck Reaction Modifications

The Bredereck reaction provides another classical route to oxazoles, traditionally involving the reaction of α-haloketones with formamide (B127407) to produce 2,4-disubstituted oxazoles. umt.eduresearchgate.netresearchgate.net For the synthesis of a precursor like ethyl oxazole-5-carboxylate, a key starting material would be an ethyl 2-halo-3-oxoalkanoate, which upon heating with formamide, cyclizes to form the desired oxazole ester core. An important modification to this method involves the use of α-hydroxyketones in place of α-haloketones, offering an alternative pathway. umt.edu

Regiocontrolled Bromination Strategies for Oxazole Esters

Once the oxazole ester backbone is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-2 position. The electronic nature of the oxazole ring dictates the reactivity at its different positions, requiring specific strategies to achieve the desired isomer.

Direct Regioselective Lithiation Followed by Electrophilic Bromination

A highly effective and widely used method for the regiocontrolled synthesis of 2-bromooxazoles is the direct lithiation of the oxazole ring followed by quenching with an electrophilic bromine source. The proton at the C-2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). This process generates a 2-lithiooxazole intermediate in situ.

This reactive organolithium species can then be trapped by an electrophilic brominating agent to install the bromine atom exclusively at the C-2 position. Common bromine sources for this purpose include 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) and N-bromosuccinimide (NBS). This strategy has proven to be a common and reliable method for producing various 2-bromooxazoles on a multigram scale.

| Substrate | Base | Bromine Source | Product | Yield (%) | Reference |

| Oxazole | n-BuLi | DBTFE | 2-Bromooxazole (B165757) | 74 | |

| 2-Phenyloxazole | n-BuLi | DBTFE | 5-Bromo-2-phenyloxazole | 95 | |

| 5-(Thiophen-2-yl)oxazole | n-BuLi | NBS | 4-Bromo-5-(thiophen-2-yl)oxazole | 87 | |

| 4-Methyloxazole | n-BuLi | DBTFE | 2-Bromo-4-methyloxazole | 72 |

This table presents examples of regioselective bromination via lithiation on various oxazole substrates. Note that the regioselectivity can be directed to other positions, such as C-4, by modifying the substrate and reaction conditions.

Within the family of strong bases used for deprotonation, lithium hexamethyldisilazane (B44280) (LiHMDS) is a prominent non-nucleophilic base. Its significant steric hindrance prevents it from acting as a nucleophile, making it an excellent choice for generating carbanions via deprotonation without the risk of undesired side reactions. Its function is analogous to other sterically hindered bases like lithium diisopropylamide (LDA), which has been documented in the base-catalyzed halogen exchange and deprotonation of oxazole systems.

In the context of synthesizing Ethyl 2-bromooxazole-5-carboxylate, LiHMDS would be employed to selectively deprotonate the oxazole ester at the C-2 position. The resulting 2-lithiooxazole anion, stabilized by the strong base, would then react with an electrophilic bromine source to yield the target compound. The choice of a hindered base like LiHMDS is crucial for achieving high regioselectivity and yield, particularly with substrates bearing sensitive functional groups like esters.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily for radical substitution and electrophilic addition reactions. organic-chemistry.orgmasterorganicchemistry.com It serves as a convenient solid source of bromine, which is easier and safer to handle than gaseous or liquid bromine. masterorganicchemistry.com In heterocyclic chemistry, NBS is frequently employed for the electrophilic bromination of aromatic rings. researchgate.net

The direct bromination of the oxazole ring, however, can be complex. The regioselectivity of the reaction is highly dependent on the substitution pattern of the oxazole and the reaction conditions. For instance, in the synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, direct bromination attempts proved challenging. A successful approach involved a lithiation step at the C-2 position, followed by equilibration to an acyclic isonitrile enolate, which then directs the bromination by NBS to the C-4 position. orgsyn.org This highlights that direct electrophilic attack by NBS on an unsubstituted oxazole may not selectively yield the 2-bromo derivative.

In cases of substituted oxazoles, NBS has been used effectively for electrophilic bromination. For example, 5-bromo-2,4-dimethyloxazole was prepared from 2,4-dimethyloxazole (B1585046) using NBS. sci-hub.se However, for the synthesis of analogs like ethyl 2-bromooxazole-4-carboxylate, an alternative to direct bromination with NBS involves a halogen exchange reaction. The target compound was synthesized from its precursor, ethyl 2-chlorooxazole-4-carboxylate, by heating it with bromotrimethylsilane. sci-hub.se

The choice of brominating agent and strategy is therefore critical and tailored to the specific oxazole substrate to achieve the desired regiochemical outcome.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing side reactions and costs. This process typically involves the systematic variation of parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. acs.org

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant to find the local optimum for each. acs.org For instance, in the synthesis of 4-bromo-5-substituted oxazoles, reaction conditions were carefully optimized to achieve high regioselectivity. It was found that performing the initial lithiation at -15 °C and allowing the resulting anion to equilibrate for 30 minutes before cooling to -78 °C for the quench with NBS was crucial. This specific temperature and time profile allowed the 2-lithiooxazole to rearrange, favoring the formation of the desired C-4 brominated product with a regioselectivity of 98:2. orgsyn.org

In the development of modern synthetic methods for oxazoles, such as microwave-assisted synthesis, optimization plays a key role. For the synthesis of 5-phenyl oxazole, various parameters were screened. The use of microwave irradiation at 65 °C and 350 W for 8 minutes in isopropanol (B130326) (IPA) with 2 equivalents of K₃PO₄ as a base resulted in a 96% yield. nih.govacs.org This demonstrates a significant improvement over conventional heating methods.

The table below summarizes the optimization of conditions for a microwave-assisted oxazole synthesis.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| 1 | K₃PO₄ (1) | IPA | 60 | 5-8 | 280 | - (Product was oxazoline) |

| 2 | K₃PO₄ (2) | IPA | 65 | 8 | 350 | 96 |

| 3 | Triethylamine | IPA | 60 | 360 | - (Heating) | - (Product was oxazoline) |

| 4 | NaHCO₃ | IPA | 60 | 360 | - (Heating) | - (Product was oxazoline) |

This table is based on findings for the synthesis of 5-phenyl oxazole, illustrating the principles of optimization. nih.govacs.org

These examples underscore that meticulous optimization of reaction parameters is essential for developing efficient and selective syntheses for complex molecules like brominated oxazoles.

Contemporary and Green Synthetic Approaches for Oxazole Derivatives

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methods. For oxazole derivatives, this has led to the exploration of metal-free reactions, electrochemistry, microwave-assisted synthesis, and continuous flow protocols.

Metal-Free C-O Bond Cleavage Strategies

A novel and efficient strategy for the synthesis of substituted oxazoles involves a metal-free, one-pot reaction that combines the cleavage of a stable C–O bond in an ester with C–N and C–O bond formation. rsc.orgrsc.orgresearchgate.net This method uses an ester, such as 2-oxo-2-phenylethyl acetate, and various primary amines as substrates. researchgate.net The reaction proceeds smoothly under metal-free conditions, utilizing iodine as the oxidant and potassium carbonate as the base, to yield a wide range of substituted oxazoles in moderate to excellent yields. rsc.orgresearchgate.net This approach is notable for its environmental friendliness and broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the substrates. rsc.orgrsc.org The proposed mechanism involves an initial iodination, followed by an Sₙ2 reaction with the amine, C-O bond cleavage, and subsequent cyclization and oxidation to form the oxazole ring. rsc.org

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful green technology, often avoiding the need for harsh chemical oxidants or catalysts. chemistryviews.orgorganic-chemistry.org Polysubstituted oxazoles can be synthesized from readily available ketones and acetonitrile (B52724) at room temperature using an electrochemical method. organic-chemistry.orgacs.org In this process, which occurs in a divided electrochemical cell with carbon felt electrodes, acetonitrile serves as both a reactant and the solvent. chemistryviews.orgorganic-chemistry.org The reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgacs.org Optimization studies have shown that using activators like trifluoroacetic anhydride (B1165640) (TFAA) and an electrolyte such as LiClO₄ can lead to high yields. chemistryviews.orgacs.org This method exhibits high efficiency and broad functional group tolerance. chemistryviews.orgacs.org

Another electrochemical approach employs carboxylic acids as starting materials in a phosphine-mediated deoxygenative [3+2] cycloaddition, which also avoids transition metals and toxic oxidants. rsc.org These electrochemical methods represent a sustainable alternative to traditional synthetic routes for oxazoles. chemistryviews.orgrsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates and improving yields. nih.gov The synthesis of oxazoles benefits significantly from this technology. A one-pot [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) can be performed under microwave irradiation to produce 5-substituted oxazoles. nih.govacs.orgresearchgate.net By carefully controlling the amount of base (K₃PO₄), the reaction can be selectively directed to form either 5-substituted oxazoles (with 2 equivalents of base) or 4,5-disubstituted oxazolines (with 1 equivalent of base). acs.orgresearchgate.net The reactions are typically very fast, often completing within minutes, and result in moderate to excellent yields with simple, non-chromatographic purification. acs.orgresearchgate.net This method's efficiency was demonstrated on a gram scale, affording a 96% yield of 5-phenyl oxazole. nih.govacs.org

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and automation. durham.ac.ukresearchgate.net A fully automated, multipurpose mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org In this system, reagents are pumped through packed columns containing solid-supported reagents and scavengers, facilitating a multi-step synthesis in a continuous manner. durham.ac.uk For example, an α-bromo ketone and an amide can be mixed and then passed through a column containing a polymer-supported base (PS-BEMP), which catalyzes the intramolecular cyclization to the oxazole product in high yield and purity. durham.ac.uk

Application of Ionic Liquids in Oxazole Synthesis

The use of ionic liquids (ILs) as alternative reaction media has gained significant traction in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. These characteristics align with the principles of green chemistry, aiming to develop more environmentally benign synthetic methodologies. In the context of oxazole synthesis, ionic liquids have been explored as effective solvents and catalysts, particularly in multicomponent reactions.

A noteworthy example is the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles, which has been successfully performed in ionic liquids. organic-chemistry.orgijpsonline.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) and an aliphatic halide. The use of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), serves as a recyclable solvent system.

Research findings have demonstrated that the van Leusen synthesis in [bmim]Br, with potassium carbonate as the base, proceeds efficiently at room temperature, yielding a variety of 4,5-disubstituted oxazoles. organic-chemistry.org A significant advantage of this method is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a considerable decrease in product yield, highlighting the economic and environmental benefits of this approach. organic-chemistry.orgijpsonline.com The reactivity in this system is influenced by the nature of the aldehyde, with aromatic aldehydes bearing electron-withdrawing groups showing higher reactivity. organic-chemistry.org

While the direct synthesis of this compound in an ionic liquid via this method has not been explicitly reported, the existing research provides a strong foundation for its potential adaptation. One possible strategy could involve the use of a brominated aldehyde as a starting material in the van Leusen reaction. For instance, the bromination of aromatic aldehydes has been successfully carried out using ionic liquids like 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) under solvent-free conditions. researchgate.net This suggests the feasibility of an integrated approach where the aldehyde is first brominated in an ionic liquid and then subjected to the van Leusen conditions in the same or a different ionic liquid medium.

Another potential route could be the post-synthetic bromination of a pre-formed oxazole ring in an ionic liquid. The regioselective bromination of unprotected anilines has been achieved with high yields using copper(II) bromide in ionic liquids, indicating that ILs can be suitable media for electrophilic bromination reactions. beilstein-journals.org

The table below summarizes the key findings from the study by Wu et al. on the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles in an ionic liquid.

Table 1: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br

| Aldehyde | Aliphatic Halide | Product | Yield (%) |

| Benzaldehyde | Ethyl bromoacetate | Ethyl 4-phenyl-oxazole-5-carboxylate | 85 |

| 4-Chlorobenzaldehyde | Ethyl bromoacetate | Ethyl 4-(4-chlorophenyl)oxazole-5-carboxylate | 92 |

| 4-Nitrobenzaldehyde | Ethyl bromoacetate | Ethyl 4-(4-nitrophenyl)oxazole-5-carboxylate | 95 |

| 2-Naphthaldehyde | Ethyl bromoacetate | Ethyl 4-(naphthalen-2-yl)oxazole-5-carboxylate | 88 |

| Benzaldehyde | Bromoacetonitrile | 4-Phenyl-oxazole-5-carbonitrile | 82 |

Data sourced from Wu, B. et al. (2009). organic-chemistry.org

The successful application of ionic liquids in the synthesis of various oxazole derivatives underscores their potential as green and efficient media for the preparation of more complex structures like this compound and its analogs. Further research in this area could lead to the development of novel and sustainable synthetic routes for this important class of compounds.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as Key Intermediates in the Synthesis of Complex Heterocyclic Systems

The strategic positioning of reactive sites on the oxazole (B20620) ring of ethyl 2-bromooxazole-5-carboxylate establishes it as an exceptional intermediate for crafting more elaborate heterocyclic systems. The bromine atom is readily substituted or engaged in various cross-coupling reactions, while the ester functionality offers a point for further alterations, such as amide bond formation or reduction. This dual reactivity is pivotal for assembling the intricate molecular frameworks that frequently constitute the core of biologically active molecules.

The utility of this compound is particularly evident in its application in palladium-catalyzed cross-coupling reactions, like the Suzuki and Stille reactions. nih.govnih.govresearchgate.net These reactions permit the introduction of a diverse array of substituents at the 2-position of the oxazole ring, leading to the formation of varied and highly functionalized heterocyclic structures. For instance, coupling with different boronic acids or organostannanes can introduce aryl, heteroaryl, or alkyl groups, paving the way for the creation of novel compound libraries for drug discovery. nih.govnih.gov

Construction of Diverse Oxazole-Containing Molecular Architectures

The reactivity profile of this compound allows for the assembly of a wide range of oxazole-containing molecular architectures, from simple substituted oxazoles to complex macrocyclic structures.

Synthesis of Trisubstituted Oxazoles

This compound is a key precursor in the synthesis of trisubstituted oxazoles. beilstein-journals.orgbeilstein-journals.orgnih.govrjstonline.com The inherent reactivity of the C2-bromo group enables its substitution, the C5-ester can be manipulated, and the C4-position can also be functionalized, resulting in fully decorated oxazole rings. A prevalent strategy involves an initial cross-coupling reaction at the C2-position, followed by modification of the ester group at the C5-position. For example, a Suzuki coupling can introduce an aryl group at C2, and subsequent hydrolysis of the ester to a carboxylic acid, followed by amide coupling, can introduce another point of diversity at C5. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2 | 2-Aryl-oxazole-5-carboxylate |

| Stille Coupling | Organostannane, Pd catalyst | C2 | 2-Alkyl/Aryl-oxazole-5-carboxylate |

| Amide Coupling | Amine, Coupling agent | C5 (after hydrolysis) | 2-Substituted-oxazole-5-carboxamide |

Formation of Macrocyclic Structures

The bifunctional nature of this compound is especially beneficial in the synthesis of macrocyclic structures that incorporate an oxazole moiety. These macrocycles are of great interest in medicinal chemistry owing to their conformational rigidity and potential for high-affinity binding to biological targets. The synthesis often entails a multi-step sequence where the oxazole acts as a central component. For example, the ester group can be extended into a side chain, and the bromo group can serve as a handle for an intramolecular cyclization reaction, such as a macrolactamization or a ring-closing metathesis, to form the macrocyclic ring.

Preparation of Amino Pyrazoles and Acetamides

Research has shown the utility of this compound in the synthesis of other heterocyclic systems, including amino pyrazoles. researchgate.net This transformation typically proceeds through a ring-opening and rearrangement sequence. For instance, reaction with hydrazine (B178648) can lead to the cleavage of the oxazole ring and subsequent cyclization to form a pyrazole (B372694) derivative. The resulting amino pyrazoles are valuable scaffolds in their own right, recognized for their presence in various biologically active compounds. researchgate.net Furthermore, the ester group can be readily converted to an acetamide. This can be achieved through a two-step process involving reduction to the corresponding alcohol followed by acetylation, or through direct amidation with an appropriate amine.

Strategic Utilization in the Development of Drug-Relevant Compounds

The structural motifs that can be accessed from this compound are frequently found in compounds with promising pharmacological activities. guidechem.comresearchgate.net Its role as a versatile intermediate allows for the systematic exploration of the chemical space around the oxazole core, which is considered a privileged structure in medicinal chemistry.

Precursors for Pharmaceutical and Agrochemical Intermediates

This compound serves as a key starting material for the synthesis of a variety of pharmaceutical and agrochemical intermediates. guidechem.com The capacity to introduce diverse functional groups at the 2- and 5-positions of the oxazole ring makes it an ideal platform for generating libraries of compounds for high-throughput screening. guidechem.com For instance, derivatives of this compound have been explored for their potential as inhibitors of various enzymes or as modulators of receptor activity. The oxazole core is a common feature in a number of approved drugs and clinical candidates, making the synthetic flexibility offered by this bromo-oxazole ester highly valuable in the drug discovery and development process.

Scaffolds for Bioactive Molecules

This compound is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its oxazole core, substituted with a reactive bromine atom at the 2-position and an ethyl carboxylate group at the 5-position, allows for sequential chemical modifications, making it an effective scaffold for developing novel bioactive compounds. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse substituents, while the ester group can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various amines or alcohols. This flexibility enables the exploration of a wide chemical space to identify molecules with desired biological activities.

Recent research has demonstrated the utility of this compound in the development of potent enzyme inhibitors for treating infectious diseases. For instance, it has been employed as a key starting material in the synthesis of novel inhibitors targeting bacterial DNA gyrase and topoisomerase IV (GyrB/ParE), as well as viral proteases.

Inhibitors of Bacterial GyrB/ParE

In a study focused on discovering new treatments for drug-resistant bacterial infections, this compound was used as a scaffold to synthesize a series of pyrrolamide-type inhibitors of the bacterial enzymes GyrB and ParE. nih.gov These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs. The synthesis involved the initial coupling of this compound with other molecular fragments to generate an oxazole derivative (compound 15 in the study). nih.gov While the inhibitory activity of this specific oxazole derivative was noted to be less potent than other analogs in the series, its synthesis demonstrates the utility of the parent compound as a scaffold. The study highlighted that modifications to the core structure, including the replacement of the oxazole ring with other heterocycles like thiadiazole and pyridazine, led to compounds with significantly enhanced antibacterial activity against Staphylococcus aureus. nih.gov

Table 1: In Vitro Gyrase Inhibitory and Antibacterial Activity of Related Compounds

| Compound | R | S. aureus GyrB IC₅₀ (μM) | E. coli GyrB IC₅₀ (μM) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) |

|---|---|---|---|---|---|

| 10 | Thiadiazole | 0.003 | >10 | 0.125 | >64 |

| 14 | Pyridazine | 0.003 | 0.86 | 0.015 | 8 |

| 15 | Oxadiazole | 0.006 | >10 | 0.5 | >64 |

| 16 | Oxazole | 0.004 | >10 | 0.25 | >64 |

Data sourced from a study on pyrrolamide-type GyrB/ParE inhibitors. nih.gov

Inhibitors of Chikungunya Virus Protease

This compound has also been utilized as a scaffold in the synthesis of covalent inhibitors of the Chikungunya virus (CHIKV) nsP2 cysteine protease. nih.govbiorxiv.org CHIKV is a mosquito-borne alphavirus that causes debilitating arthritis. The nsP2 protease is essential for viral replication, making it an attractive target for antiviral drug development. In a recent study, researchers synthesized a series of β-amidomethyl vinyl sulfones, where the oxazole ring, derived from this compound, served as a key structural element. The synthesis of the oxazole-containing analog (compound 13 in the study) involved a three-step sequence starting from this compound, which included a Suzuki coupling, ester hydrolysis, and subsequent amide coupling. nih.govbiorxiv.org This work underscores the value of the this compound scaffold in generating diverse structures for screening against viral targets.

Spectroscopic Characterization and Structural Elucidation of Bromooxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Chemical Shift Analysis for Positional Isomers

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making them invaluable for distinguishing between positional isomers of bromooxazole derivatives. The position of the bromine atom and the ethyl carboxylate group on the oxazole (B20620) ring significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring's protons and carbons.

For Ethyl 2-bromooxazole-5-carboxylate , the single proton on the oxazole ring (H-4) is expected to appear as a singlet in the ¹H NMR spectrum. Its chemical shift would be influenced by the adjacent electron-withdrawing ester group and the bromine atom at the 2-position. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts providing further structural confirmation.

In the ¹³C NMR spectrum, the carbon atoms of the oxazole ring (C-2, C-4, and C-5) will each give a distinct signal. The carbon directly bonded to the bromine atom (C-2) is expected to be significantly shifted, while the carbonyl carbon of the ester group will appear at a characteristic downfield position.

Comparing this to a positional isomer like ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , the substitution pattern dramatically alters the spectra. For instance, the absence of a proton at position 5 and the presence of a substituent at position 2 changes the expected ¹H NMR signals for the oxazole core.

A comparative analysis of the predicted and experimentally observed chemical shifts for various bromooxazole isomers is essential for unambiguous structural assignment. Below are tables summarizing typical ¹H and ¹³C NMR data for related oxazole structures, which can serve as a reference for analyzing this compound.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NH | 9.21 | brs | |

| NH | 7.76 | brs | ||

| Phenyl-H | 7.34-7.24 | m | ||

| CH | 5.17 | s | ||

| -CH₂- | 4.01-3.96 | q | ||

| -CH₃ (ring) | 2.26 | s | ||

| -CH₃ (ethyl) | 1.11-1.07 | t | ||

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NH | 9.35 | brs | |

| Aryl-H | 8.24 | d | ||

| NH | 7.89 | brs | ||

| Aryl-H | 7.52 | d | ||

| CH | 5.28 | s | ||

| -CH₂- | 4.02 | q | ||

| -CH₃ (ring) | 2.28 | s | ||

| -CH₃ (ethyl) | 1.12 | t |

Table 1: Example ¹H NMR Data for Related Heterocyclic Compounds. rsc.org

| Compound | Carbon | Chemical Shift (ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C=O (pyrimidine) | 165.8 |

| C-2 (pyrimidine) | 152.6 | |

| C-4 (pyrimidine) | 148.7 | |

| Aromatic C | 145.3, 128.8, 128.5, 127.7, 126.7 | |

| C-5 (pyrimidine) | 99.7 | |

| -CH₂- | 59.6 | |

| CH | 54.4 | |

| -CH₃ (ring) | 18.2 | |

| -CH₃ (ethyl) | 14.5 | |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C=O (pyrimidine) | 165.4 |

| C-2 (pyrimidine) | 152.4 | |

| Aromatic C | 152.1, 149.7, 147.2, 128.1, 124.1 | |

| C-5 (pyrimidine) | 98.3 | |

| -CH₂- | 69.6 | |

| CH | 54.2 | |

| -CH₃ (ring) | 18.4 | |

| -CH₃ (ethyl) | 14.4 |

Table 2: Example ¹³C NMR Data for Related Heterocyclic Compounds. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons present, 2D NMR techniques are indispensable for establishing the connectivity between them.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the H-4 proton to the signal of the C-4 carbon. Similarly, it would confirm the connectivity of the ethyl group's methylene and methyl protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. In the case of this compound, HMBC correlations would be expected between:

The H-4 proton and the C-2, C-5, and the carbonyl carbon of the ester.

The methylene protons of the ethyl group and the carbonyl carbon, as well as the methyl carbon.

The methyl protons of the ethyl group and the methylene carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups in a molecule. For this compound, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to:

C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

C-O stretching of the ester group, usually appearing as two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region.

C=N stretching of the oxazole ring, expected around 1650-1550 cm⁻¹.

C-H stretching of the alkyl groups (ethyl) and the oxazole ring, typically in the 3100-2850 cm⁻¹ range.

C-Br stretching , which would appear in the fingerprint region at lower wavenumbers.

The FT-IR spectrum of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks at 3639 cm⁻¹ (N-H), 2967 cm⁻¹ (C-H), 1896 cm⁻¹, and 1608 cm⁻¹ (C=O), and 1223 cm⁻¹ (C-O). rsc.org

Raman Spectroscopy for Molecular Fingerprinting

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, expected fragmentation could involve:

Loss of an ethoxy radical (•OCH₂CH₃) to give a [M - 45]⁺ ion.

Loss of an ethyl radical (•CH₂CH₃) followed by loss of CO₂ to give a [M - 29 - 44]⁺ fragment.

Cleavage of the oxazole ring.

X-ray Diffraction Analysis for Solid-State Structure Determination (when single crystals are obtainable)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions that dictate the crystal packing. vensel.org

While specific X-ray diffraction data for this compound is not publicly available, analysis of closely related structures, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, provides significant insight into the likely structural features. researchgate.net The synthesis and characterization of this and other similar oxazole derivatives have been reported, providing a basis for understanding their solid-state structures. researchgate.net

Typically, a suitable single crystal of the compound is grown by slow evaporation of a solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

Based on studies of analogous compounds, it is anticipated that the oxazole ring in this compound would be essentially planar. The crystal packing would likely be stabilized by a network of intermolecular interactions. Given the presence of the ester group and the bromine atom, weak C-H···O and C-H···N hydrogen bonds, as well as halogen bonding interactions involving the bromine atom, could be expected to play a significant role in the supramolecular assembly. researchgate.net

Table 3: Representative Crystallographic Data for a Related Bromooxazole Derivative (Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Data obtained from a published study on a structurally similar compound for illustrative purposes. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and for rationalizing its chemical reactivity.

Computational and Theoretical Studies on Bromooxazole Systems

Quantum Mechanical Calculations (DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the intrinsic properties of Ethyl 2-bromooxazole-5-carboxylate. These methods model the electronic and nuclear structure of the molecule from first principles, offering a detailed view of its behavior at the atomic level.

Theoretical studies on oxazole (B20620) derivatives, utilizing methods such as DFT with the B3LYP functional, have been effectively used to determine optimized molecular geometries and electronic properties. For related heterocyclic systems, computational models have successfully predicted bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. These calculations reveal the distribution of electron density, highlighting the electronegative regions around the oxygen and nitrogen atoms of the oxazole ring and the bromine atom.

A powerful application of quantum mechanical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical calculations on similar heterocyclic compounds have shown a strong correlation between predicted and experimental chemical shifts. These computations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule, confirming its structure. For this compound, theoretical predictions would be expected to distinguish the chemical environments of the protons and carbons in the ethyl group and the oxazole ring.

Interactive Table: Predicted vs. Experimental Chemical Shifts (Illustrative) This table illustrates how data for a related compound might be presented. Actual calculated values for this compound are not publicly available.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 145.8 | 144.2 |

| C4 | 128.5 | 127.9 |

| C5 | 158.2 | 157.6 |

| -CH2- | 61.5 | 60.8 |

| -CH3 | 14.3 | 14.1 |

DFT calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electrophilic and nucleophilic sites. The distribution of HOMO and LUMO can indicate where the molecule is most likely to donate or accept electrons in a chemical reaction.

Furthermore, computational modeling can map the entire reaction pathway for chemical transformations. For instance, in the synthesis of related benzoxazole (B165842) derivatives, DFT calculations have been used to model the potential energy surface of cyclization reactions, helping to understand why certain products are formed preferentially. These studies calculate the activation energies for different mechanistic pathways, providing a theoretical basis for observed experimental outcomes.

Semiempirical Methods (e.g., PM5) for Pharmacotherapeutic Potential Estimation

While high-level quantum mechanical methods provide great accuracy, they are computationally expensive. Semiempirical methods, such as PM5, offer a faster, albeit more approximate, way to calculate molecular properties. These methods are particularly useful for screening large numbers of molecules or for studying very large systems.

In the context of drug discovery, semiempirical methods can be employed to estimate properties relevant to a compound's pharmacotherapeutic potential. These properties can include molecular descriptors like dipole moment, polarizability, and molecular orbital energies, which are used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the calculated structural or electronic features of a molecule with its biological activity. Although specific PM5 studies on this compound are not documented in publicly available literature, this approach is a standard tool in computational medicinal chemistry to quickly assess the drug-like properties of novel compounds.

Experimental Design and Safety Protocols in Laboratory Research

General Chemical Laboratory Safety Practices

Working in a chemical laboratory requires a foundational understanding of general safety practices to prevent accidents and ensure a safe environment. All personnel must be trained in chemical hazard awareness, including the interpretation of labels and Safety Data Sheets (SDS). fishersci.dk

Key safety rules that must be strictly followed include:

Personal Conduct: Food, drinks, and smoking are prohibited in the laboratory. towson.edu All work should be confined to scheduled laboratory periods unless explicit permission is granted. towson.edu It is crucial to never work alone when handling extremely hazardous materials. fgcu.edu

Housekeeping: Work areas must be kept clean and organized. towson.edu All equipment and glassware should be put away after use. towson.edu Unnecessary equipment, bottles, and glassware should be kept out of the fume hood to ensure proper airflow. slcc.edu

Glassware: Only use glassware that is free from cracks or breaks. towson.edu

Chemical Handling: Never taste or smell chemicals. towson.edu Direct contact with chemicals on the skin should be avoided, and the use of gloves is recommended. towson.edu

Emergency Preparedness: Know the location of all safety equipment, including fire extinguishers, safety showers, and eyewash stations, as well as the nearest emergency exit. towson.edu In case of skin contact with a chemical, the affected area should be flushed with water for 15 minutes. towson.edu

Specific Precautions for Handling Brominated Organic Compounds

Brominated organic compounds, such as Ethyl 2-bromooxazole-5-carboxylate, present specific hazards that require additional precautions beyond general laboratory safety. These compounds can be corrosive, toxic, and pose environmental risks. rsc.org Therefore, handling them demands careful planning and the use of appropriate safety measures.

Researchers must avoid contact with skin and eyes and prevent the formation of vapors and aerosols. fgcu.edu When handling liquid bromine or brominated compounds, it is advisable to have a solution of sodium thiosulfate (B1220275) on hand to neutralize any spills. towson.edursc.org All work with these compounds should be conducted in a designated area, away from incompatible materials like strong oxidizing agents, acids, and bases. fgcu.edukent.edu

Personal Protective Equipment (PPE) Requirements

The correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For brominated compounds, specific PPE is required to prevent skin contact, inhalation, and eye damage. ontosight.ai

A comprehensive PPE protocol for handling brominated organic compounds includes:

Hand Protection: Chemically resistant gloves are mandatory. fishersci.dkrsc.org Materials such as nitrile or fluorinated rubber are often recommended, but it is crucial to check the manufacturer's specifications for compatibility and breakthrough times. rsc.orgkent.edu Gloves should be inspected before each use and removed carefully to avoid contaminating the skin. fishersci.dkfgcu.edu

Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required to protect the skin from potential splashes. fishersci.dkfgcu.edukent.edu

Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn at all times. fgcu.edu When there is a significant risk of splashing, a face shield should be used in addition to goggles. rsc.org

Respiratory Protection: When engineering controls like fume hoods are not sufficient to maintain exposure limits, respiratory protection is necessary. fishersci.dk The type of respirator and filter (e.g., organic vapor cartridge) should be selected based on the specific chemical and concentration. fishersci.dk

Table 1: Personal Protective Equipment (PPE) Summary

| Protection Type | Requirement | Examples/Specifications |

|---|---|---|

| Hand | Chemically resistant gloves | Nitrile, Neoprene, Fluorinated rubber fishersci.dkrsc.orgkent.edu |

| Body | Protective clothing | Lab coat, long-sleeved shirts, closed-toe shoes fishersci.dkfgcu.edukent.edu |

| Eye/Face | Safety eyewear | ANSI-approved safety goggles, face shield for splash risk fgcu.edursc.org |

| Respiratory | Respirator (if needed) | Air-purifying respirator with organic vapor cartridges fishersci.dk |

Fume Hood and Ventilation Requirements

Proper ventilation is critical to minimize the inhalation of hazardous vapors from brominated organic compounds. fgcu.edu The primary engineering control for this purpose is the chemical fume hood.

All work involving volatile or hazardous materials like this compound must be conducted inside a certified chemical fume hood. slcc.edukent.edufisheramerican.com Fume hoods function by drawing contaminants away from the user and exhausting them out of the building. nih.govunlv.edu To ensure their effectiveness, several conditions must be met:

Location and Airflow: Fume hoods should be located away from high-traffic areas, doors, and windows to prevent cross drafts that can disrupt the airflow at the hood face. slcc.eduunlv.edu The laboratory must have sufficient makeup air to allow the hood to operate at its specified face velocity. unlv.edu

Face Velocity: The speed at which air is drawn into the hood is known as the face velocity. A face velocity of 100 feet per minute (fpm) is considered standard practice for most applications. laboratorydesign.com For more hazardous materials, a higher velocity may be required. unlv.edu The face velocity should be monitored, and many modern hoods are equipped with alarms to indicate unsafe conditions. nih.govlaboratorydesign.com

Proper Use: The fume hood sash acts as a physical barrier and should be kept as low as possible during experiments. slcc.edukent.edu The hood should not be used for permanent storage of chemicals or equipment, as this can obstruct airflow. slcc.edu

Table 2: Fume Hood Operational Standards

| Parameter | Standard | Rationale |

|---|---|---|

| Face Velocity | 80-120 fpm (100 fpm is common practice) laboratorydesign.com | Ensures effective capture of contaminants. |

| Sash Height | Kept as low as possible during work slcc.edukent.edu | Provides a physical barrier and maintains airflow. |

| Internal Clutter | Kept to a minimum slcc.edu | Prevents turbulence and obstruction of exhaust slots. |

| Monitoring | Regular inspection and flow measurement slcc.edulaboratorydesign.com | Verifies proper function and safety. |

Waste Management and Disposal Protocols for Halogenated Organic Waste

The disposal of chemical waste is strictly regulated to protect human health and the environment. Halogenated organic compounds, which include brominated substances, require special handling due to their hazardous nature and the byproducts they can form upon incineration. epa.govbucknell.edu

The primary protocol for managing halogenated organic waste is segregation. bucknell.eduasta.edu.au

Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes. bucknell.eduubc.ca This is because the disposal methods differ; non-halogenated solvents may be recycled as fuel, while halogenated solvents must undergo specialized, higher-cost incineration to manage toxic byproducts. ubc.ca

Labeling and Storage: Waste containers must be clearly labeled as "Halogenated Organic Waste," and a list of the contents should be maintained. bucknell.eduillinois.edu The containers must be in good condition, compatible with the chemicals they hold, and kept tightly sealed in a cool, well-ventilated area. fgcu.eduillinois.edu

Disposal: Disposal must be handled by a licensed chemical waste contractor. asta.edu.au It is prohibited to dispose of organic solvents, particularly halogenated ones, down the drain or in regular trash. ubc.ca

By following these detailed experimental design and safety protocols, researchers can safely handle this compound and other brominated organic compounds, minimizing personal risk and environmental impact.

Q & A

Q. What are the common synthetic applications of ethyl 2-bromooxazole-5-carboxylate in heterocyclic chemistry?

this compound is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions to introduce substituted aryl or heteroaryl groups at the 2-position of the oxazole ring. For example, coupling with 2-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (90°C, 12 hours) yields ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate with 60% efficiency . This methodology enables rapid diversification of oxazole-based scaffolds for drug discovery.

Q. What safety precautions are critical when handling this compound?

Store the compound refrigerated in a tightly sealed, dry container to prevent moisture ingress and electrostatic charge buildup. Use impervious gloves, safety goggles, and a respirator in well-ventilated areas. Avoid skin/eye contact and inhalation of vapors, as per OSHA-compliant SDS guidelines .

Q. How can researchers purify and characterize derivatives of this compound?

Purification typically involves column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Characterization relies on H/C NMR to confirm substitution patterns and HRMS for molecular weight validation. For example, the 1H NMR of a derivative (DMSO-d₆) shows distinct signals for ethoxy groups (δ 1.39 ppm, triplet) and aromatic protons (δ 7.10–8.93 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized in Pd-catalyzed cross-coupling reactions with this compound?

Catalyst selection and solvent systems significantly impact efficiency. Pd(PPh₃)₄ (5 mol%) in toluene/water with K₂CO₃ achieves 60% yield for Suzuki couplings , while Pd(dppf)Cl₂·DCM in dioxane/water with Cs₂CO₃ improves yields to 61% for analogous thiazole derivatives . Screening bases (e.g., Cs₂CO₃ vs. K₂CO₃) and optimizing temperature (80–90°C) are critical for minimizing side reactions.

Q. What strategies address low crystallinity or twinning in X-ray diffraction analysis of oxazole derivatives?

Use SHELXL for structure refinement, particularly for high-resolution or twinned data. SHELXPRO interfaces with macromolecular crystallography pipelines, enabling robust handling of disorder or pseudo-symmetry . For challenging cases, data collection at synchrotron sources improves resolution, and hydrogen-bonding networks can guide packing analysis.

Q. How does bromine substitution at the 2-position influence structure-activity relationships (SAR) in medicinal chemistry?

Bromine’s electron-withdrawing effect enhances electrophilicity at the oxazole ring, facilitating nucleophilic aromatic substitution or cross-coupling. In covalent inhibitors, bromine-containing intermediates (e.g., compound 13) exhibit improved binding to cysteine residues in viral targets like Chikungunya P2 protease . Comparative studies with chloro or iodo analogs reveal bromine’s optimal balance of reactivity and stability.

Q. How can researchers mitigate ester hydrolysis during downstream functionalization?

Hydrolysis of the ethyl ester group (e.g., using NaOH in THF/H₂O) must be carefully timed to avoid over-degradation. Monitoring by TLC or LC-MS ensures selective conversion to the carboxylic acid intermediate. For acid-sensitive substrates, alternative conditions (e.g., LiOH in MeOH/H₂O) may reduce side reactions .

Q. What analytical techniques resolve discrepancies in spectral data for bromooxazole derivatives?

Conflicting NMR or HRMS results may arise from residual solvents, tautomerism, or regioisomeric impurities. Use H-C HSQC/HMBC to assign ambiguous signals, and LC-HRMS/MS to confirm fragmentation patterns. For example, an HRMS [M+H]+ peak at m/z 351.1009 (calc. 351.1222) indicates potential isotopic interference or adduct formation .

Q. How can computational methods guide the design of novel this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reaction pathways. Docking studies with target proteins (e.g., viral proteases) identify optimal steric and electronic configurations for covalent inhibition. Molecular dynamics simulations further validate binding stability .

Q. What are the mechanistic implications of bromine’s role in cross-coupling vs. nucleophilic substitution?

In Suzuki couplings, bromine facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate that undergoes transmetallation with boronic acids. In SNAr reactions, bromine’s electronegativity activates the oxazole ring toward nucleophilic attack (e.g., by amines or thiols), enabling C–N or C–S bond formation .

Methodological Notes

- Data Contradictions : Conflicting yields or spectral data may arise from trace moisture (degrading Pd catalysts) or incomplete purification. Always confirm reaction completion via TLC/LC-MS before workup .

- Advanced Characterization : For complex mixtures, use hyphenated techniques (e.g., LC-NMR) or X-ray crystallography to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.